3-(2-Fluorophenyl)sulfonyl-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

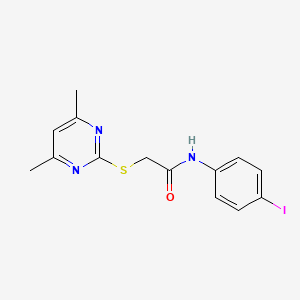

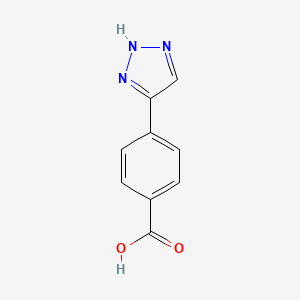

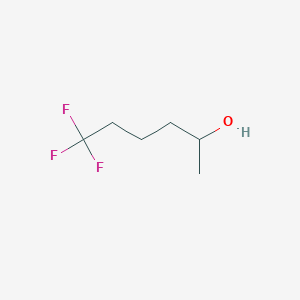

“3-(2-Fluorophenyl)sulfonyl-7-methoxychromen-2-one”, also known as FSMMC, is a compound with the molecular formula C16H11FO5S . It has a molecular weight of 334.32 . This compound is known for its unique physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of FSMMC consists of 16 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 5 oxygen atoms, and 1 sulfur atom . The exact structure and arrangement of these atoms couldn’t be found in the available resources.Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

Research has shown significant interest in the development of proton exchange membranes (PEMs) for fuel cell applications. The synthesis of comb-shaped poly(arylene ether sulfone)s and related sulfonated copolymers demonstrates this compound's relevance in enhancing the efficiency of fuel cells. These materials exhibit high proton conductivity and low methanol permeability, making them suitable as PEM materials in fuel cells. Studies have characterized these materials using various analytical techniques to confirm their structural integrity and performance efficacy (Kim, Robertson, & Guiver, 2008), (Wang et al., 2012).

Organic Synthesis Methodologies

Advancements in organic synthesis methodologies have benefited from the functionalization and activation properties of sulfone groups. For instance, modular radical cross-coupling with sulfones enables the efficient synthesis of sp3-rich (fluoro)alkylated scaffolds, simplifying the preparation of complex molecules for medicinal chemistry research. This demonstrates the utility of sulfones in facilitating novel carbon-carbon bond formation strategies (Merchant et al., 2018).

Interactions with Biological Molecules

The interactions between sulfonamides, including derivatives of 3-(2-Fluorophenyl)sulfonyl-7-methoxychromen-2-one, and biological molecules have been explored for their antimicrobial properties and potential as therapeutic agents. For example, the study of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals significant antimicrobial activity, underscoring the biological relevance of these compounds (Janakiramudu et al., 2017).

Fluorescence and Sensing Applications

The development of fluorescent probes and sensors utilizing sulfone and related structures has been investigated for biological and chemical sensing applications. Novel BODIPY-based fluorescent probes with large Stokes shifts, designed for imaging hydrogen sulfide, exemplify the potential of these compounds in creating sensitive and selective sensors for biomolecules (Zhu, Wu, Guo, & Wang, 2019).

Propriétés

IUPAC Name |

3-(2-fluorophenyl)sulfonyl-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-11-7-6-10-8-15(16(18)22-13(10)9-11)23(19,20)14-5-3-2-4-12(14)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIAAWUUNREYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)sulfonyl-7-methoxychromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)

![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)

![{2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride](/img/no-structure.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2691488.png)